1-(Cyclohex-3-en-1-yl)methanimine
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Overview
Description
1-(Cyclohex-3-en-1-yl)methanimine is an organic compound with the chemical formula C7H11N. It is a cyclic imine, which means it contains a nitrogen atom double-bonded to a carbon atom within a ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Cyclohex-3-en-1-yl)methanimine can be synthesized through several methods. One common approach involves the reaction of cyclohex-3-en-1-ylamine with formaldehyde under acidic conditions. This reaction leads to the formation of the imine bond (C=N) through a condensation reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclohex-3-en-1-yl)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The imine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the imine group under mild conditions.
Major Products Formed:
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted imines or amines.
Scientific Research Applications
1-(Cyclohex-3-en-1-yl)methanimine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex cyclic compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Cyclohex-3-en-1-yl)methanimine involves its ability to form stable complexes with metal ions. This property makes it useful in coordination chemistry and catalysis. The imine group (C=N) can act as a nucleophile, participating in various chemical reactions and forming stable intermediates .
Comparison with Similar Compounds
Cyclohexanone: A cyclic ketone with similar structural features but different reactivity.
Cyclohexylamine: An amine derivative with a similar ring structure but lacking the imine group.
Cyclohexene: A simple cyclic alkene that shares the cyclohexane ring but lacks the nitrogen atom.
Uniqueness: Its ability to form stable complexes with metal ions and participate in diverse chemical reactions sets it apart from other similar compounds .
Properties
CAS No. |
66076-31-1 |
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Molecular Formula |
C7H11N |
Molecular Weight |
109.17 g/mol |
IUPAC Name |
cyclohex-3-en-1-ylmethanimine |
InChI |
InChI=1S/C7H11N/c8-6-7-4-2-1-3-5-7/h1-2,6-8H,3-5H2 |
InChI Key |
VLRYLKCEVOHECL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)C=N |
Origin of Product |
United States |
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